Acetic acid, (nitrooxy)-, ethyl ester

Description

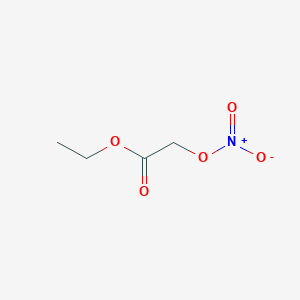

Acetic acid, (nitrooxy)-, ethyl ester (CAS 626-35-7), also known as ethyl nitroacetate, is a nitrooxy-substituted ester of acetic acid. Its molecular formula is C₄H₇NO₄, with a molecular weight of 133.10 g/mol . The compound features a nitrooxy (-ONO₂) group attached to the acetic acid backbone, esterified with ethanol. This structural motif is significant in medicinal chemistry, as nitrooxy groups are often employed to confer nitric oxide (NO)-releasing properties, which can modulate pharmacological activity, such as anti-inflammatory or vasodilatory effects .

Properties

CAS No. |

999-17-7 |

|---|---|

Molecular Formula |

C4H7NO5 |

Molecular Weight |

149.10 g/mol |

IUPAC Name |

ethyl 2-nitrooxyacetate |

InChI |

InChI=1S/C4H7NO5/c1-2-9-4(6)3-10-5(7)8/h2-3H2,1H3 |

InChI Key |

PMCOPORTQICYLN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CO[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl nitroacetate can be synthesized through the esterification of nitroacetic acid with ethanol. The reaction typically involves the use of a strong acid catalyst, such as concentrated sulfuric acid, to facilitate the esterification process. The general reaction is as follows:

Nitroacetic acid+Ethanol→Ethyl nitroacetate+Water

In a laboratory setting, the reaction mixture is heated under reflux to ensure complete conversion of the reactants to the desired ester. The product is then purified through distillation or recrystallization .

Industrial Production Methods

On an industrial scale, the production of ethyl nitroacetate may involve continuous flow processes and the use of more efficient catalysts to increase yield and reduce production costs. The reaction conditions are optimized to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl nitroacetate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, ethyl nitroacetate can be hydrolyzed to produce nitroacetic acid and ethanol.

Reduction: The nitro group in ethyl nitroacetate can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a metal catalyst.

Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Hydrogen gas with a metal catalyst (e.g., palladium on carbon).

Substitution: Nucleophiles such as amines or thiols under appropriate conditions.

Major Products Formed

Hydrolysis: Nitroacetic acid and ethanol.

Reduction: Ethyl aminoacetate.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl nitroacetate has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Pharmaceuticals: The compound is explored for its potential use in the development of new drugs, particularly those targeting specific biochemical pathways.

Materials Science: Ethyl nitroacetate is investigated for its potential use in the synthesis of novel materials with unique properties

Mechanism of Action

The mechanism of action of ethyl nitroacetate involves its interaction with various molecular targets and pathways. For example, the nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. These interactions can lead to the modulation of biochemical pathways, making the compound of interest in drug development and other applications .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds are structurally or functionally related to ethyl nitroacetate:

Key Observations:

- Ethyl nitroacetate is structurally simpler than nitroaspirin or NO-NSAIDs, lacking the aromatic or drug-derived backbone seen in NCX4016 or HCT-2040.

Pharmacological and Functional Comparisons

A. Nitric Oxide Release

- Nitroaspirins (e.g., NCX4016): Designed to release NO, mitigating gastrointestinal toxicity of aspirin while enhancing anti-inflammatory effects. Demonstrated inhibition of TNF-α release in human monocytes and β-catenin signaling in colon cancer cells .

- HCT-2040: Reduces inflammation and pain in preclinical models via NO release, with improved safety profiles compared to parent drugs .

B. Physicochemical Properties

- Solubility and Stability : Ethyl nitroacetate’s nitrooxy group may reduce volatility compared to ethyl acetate (boiling point: 77°C) , though data are sparse. Nitroaspirins exhibit greater molecular complexity, impacting solubility and metabolic stability .

- Synthetic Utility: Ethyl nitroacetate serves as a precursor in organic synthesis, whereas nitroaspirins are optimized for drug delivery and sustained NO release .

A. Ethyl Nitroacetate

- Primarily studied for its synthetic utility.

B. Nitroaspirins (NCX Series)

- NCX4016 : Inhibits β-catenin/TCF signaling in SW480 colon cancer cells at IC₅₀ = 25–50 µM .

- NCX4040 (para-nitrooxy isomer): Shows superior antiproliferative activity compared to aspirin in cancer models .

C. NO-NSAIDs (HCT Series)

D. Ethyl Acetate

- No bioactivity reported; primarily used as a solvent or flavoring agent .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing acetic acid, (nitrooxy)-, ethyl ester in laboratory settings?

- Methodological Answer : The compound can be synthesized via esterification or nitration reactions. For example, nitrooxy groups can be introduced by reacting ethyl acetate derivatives with nitric acid derivatives under controlled conditions. Key steps include acid catalysis (e.g., H₂SO₄) and temperature regulation to avoid decomposition . Industrial-scale synthesis may involve multi-step processes, such as those described in patents for structurally similar nitrooxy esters (e.g., coupling cyclopentyl derivatives with nitrooxyhexanoic acid) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Mass Spectrometry (MS) : Electron ionization (EI) MS identifies molecular ions (e.g., m/z 255 for C₁₁H₁₃NO₆) and fragmentation patterns .

- Infrared (IR) Spectroscopy : Detects functional groups like nitrooxy (O–NO₂) and ester carbonyl (C=O) .

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR resolves alkyl and nitrooxy substituents, with chemical shifts for methyl ester protons (~1.3 ppm) and nitrooxy groups (~4.3 ppm) .

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use P95 respirators, chemical-resistant gloves, and eye shields to mitigate inhalation/skin contact risks .

- Storage : Store in airtight containers at room temperature, away from oxidizing agents and heat sources, as nitrooxy esters are prone to decomposition .

- Waste Disposal : Neutralize acidic byproducts before disposal to prevent environmental contamination .

Advanced Research Questions

Q. How does the nitrooxy moiety influence the compound’s reactivity in biological systems (e.g., nitric oxide release)?

- Methodological Answer : The nitrooxy group acts as a nitric oxide (NO) donor under enzymatic or redox conditions. For example, nitrooxy acetylsalicylic acid (NO-ASA) analogs release NO in cancer cells, disrupting β-catenin/TCF signaling. Researchers can quantify NO release using Griess assay or fluorescent probes (e.g., DAF-FM) .

Q. What challenges arise in quantifying this compound in complex matrices (e.g., biological fluids)?

- Methodological Answer :

- Sample Preparation : Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) isolates the ester from interferents.

- Analytical Techniques : GC-MS with isotopic labeling (e.g., ¹³C internal standards) improves sensitivity. Principal Component Analysis (PCA) can differentiate ester signals from co-eluting volatiles in chromatograms .

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Methodological Answer : Stability studies should monitor degradation via HPLC or NMR. For instance, acidic conditions (pH < 3) hydrolyze the ester bond, while elevated temperatures (>40°C) accelerate nitrooxy group decomposition. Data from analogs suggest a half-life of ~24 hours at pH 7.4 and 25°C .

Q. What computational approaches predict the compound’s interactions with biological targets (e.g., enzymes)?

- Methodological Answer :

- Molecular Docking : Software like AutoDock Vina models binding to NO synthase or cyclooxygenase-2 (COX-2). Use the compound’s 3D structure (e.g., from NIST’s 3D SD files) .

- Quantum Mechanics (QM) : Calculate nitrooxy group bond dissociation energies (BDEs) to predict NO release kinetics .

Q. How can mechanistic studies differentiate between ester hydrolysis and nitrooxy-mediated pathways in vitro?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.